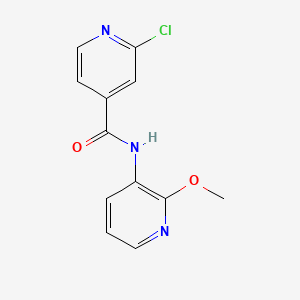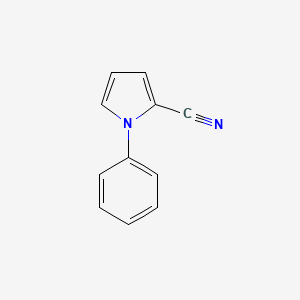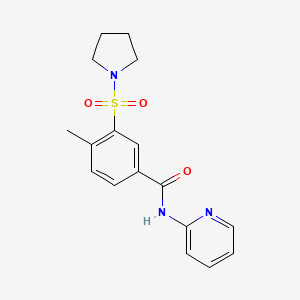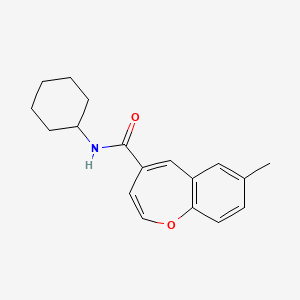
(1S,3S)-N,N'-Dimethyl-1,3-diphenylpropane-1,3-diamin;dihydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3S)-N,N’-Dimethyl-1,3-diphenylpropane-1,3-diamine;dihydrochloride is a chiral diamine compound with significant applications in various fields, including organic synthesis and medicinal chemistry. This compound is characterized by its two phenyl groups attached to a propane backbone, with two methyl groups on the nitrogen atoms, and it exists as a dihydrochloride salt.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (1S,3S)-N,N’-Dimethyl-1,3-diphenylpropane-1,3-diamine is used as a chiral ligand in asymmetric catalysis, facilitating the formation of enantiomerically pure products. It is also employed in the synthesis of complex organic molecules due to its ability to form stable complexes with transition metals.
Biology
In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it valuable in the development of enantioselective assays.
Medicine
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-N,N’-Dimethyl-1,3-diphenylpropane-1,3-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and methylamine.
Formation of Intermediate: Benzaldehyde reacts with methylamine to form N-methylbenzylamine.
Reductive Amination: The intermediate undergoes reductive amination with another equivalent of benzaldehyde in the presence of a reducing agent like sodium borohydride to form the desired diamine.
Resolution of Enantiomers: The racemic mixture is then resolved using chiral resolution techniques to obtain the (1S,3S) enantiomer.
Formation of Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for chiral resolution and purification ensures high purity and consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,3S)-N,N’-Dimethyl-1,3-diphenylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imines or amides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where alkyl or aryl groups can replace the methyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically under anhydrous conditions.
Substitution: Alkyl halides, aryl halides, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Imines, amides.
Reduction: Secondary amines.
Substitution: N-alkyl or N-aryl derivatives.
Wirkmechanismus
The mechanism of action of (1S,3S)-N,N’-Dimethyl-1,3-diphenylpropane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers allow it to fit into active sites of enzymes, influencing their activity. In medicinal applications, it may modulate neurotransmitter levels by inhibiting or activating specific enzymes involved in neurotransmitter synthesis or degradation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,3R)-N,N’-Dimethyl-1,3-diphenylpropane-1,3-diamine: The enantiomer of the compound, with similar chemical properties but different biological activities.
N,N’-Dimethyl-1,3-diphenylpropane-1,3-diamine: The racemic mixture, which lacks the enantioselectivity of the (1S,3S) form.
N,N’-Diethyl-1,3-diphenylpropane-1,3-diamine: A structurally similar compound with ethyl groups instead of methyl groups on the nitrogen atoms.
Uniqueness
The (1S,3S) enantiomer is unique due to its specific chiral configuration, which imparts distinct biological activities and makes it particularly useful in asymmetric synthesis and chiral resolution processes. Its ability to form stable complexes with metals also sets it apart from other similar compounds.
This detailed overview provides a comprehensive understanding of (1S,3S)-N,N’-Dimethyl-1,3-diphenylpropane-1,3-diamine;dihydrochloride, covering its synthesis, reactions, applications, and unique properties
Eigenschaften
IUPAC Name |
(1S,3S)-N,N'-dimethyl-1,3-diphenylpropane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2.2ClH/c1-18-16(14-9-5-3-6-10-14)13-17(19-2)15-11-7-4-8-12-15;;/h3-12,16-19H,13H2,1-2H3;2*1H/t16-,17-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSALZLSWXVWSQB-SZKOKKDDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC(C1=CC=CC=C1)NC)C2=CC=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](C[C@@H](C1=CC=CC=C1)NC)C2=CC=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-N-[(3-hydroxyoxolan-3-yl)methyl]-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2586272.png)

![3-[5-(2-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbonyl]pyridine](/img/structure/B2586280.png)

![Tert-butyl N-(2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B2586283.png)








